molecular formula C32H24N2 B12103628 (S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine

(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B12103628
M. Wt: 436.5 g/mol
InChI Key: ALYROTMSUBDAHI-UHFFFAOYSA-N
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Description

(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine ( 906373-49-7) is a chiral binaphthalene diamine derivative of interest in advanced organic synthesis and materials science research. This compound, with a molecular formula of C 32 H 24 N 2 and a molecular weight of 436.55, is provided for Research Use Only (RUO) . A prominent application of this diamine is its role as a precursor in an unprecedented oxidative skeletal rearrangement reaction. When treated with iodine-containing oxidants, it undergoes a transformation involving the cleavage of a strong C–C bond and nitrogen migration to selectively form U-shaped dibenzo[a,j]phenazine-cored azaacenes . This reaction provides a versatile route to azaacenes, which are nitrogen-doped organic semiconductors. These compounds are emerging as promising candidates for electron-transporting (n-type) materials in organic electronics due to their increased electron affinities and potential for favorable solid-state packing, which are crucial for efficient charge transport . Researchers can leverage this unique reactivity to access complex heteroaromatic systems that are difficult to prepare by classical methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H24N2

Molecular Weight

436.5 g/mol

IUPAC Name

1-(2-amino-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-amine

InChI

InChI=1S/C32H24N2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20H,33-34H2

InChI Key

ALYROTMSUBDAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2N)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)N

Origin of Product

United States

Preparation Methods

Biaryl Axis Construction via Oxidative Coupling

Naphthalene-2,7-diol serves as a starting material for generating the binaphthyl scaffold. Ferric chloride-mediated oxidative coupling under acidic aqueous conditions yields [1,1'-binaphthalene]-2,2',7,7'-tetraol with moderate efficiency (78% yield). Subsequent methylation with methyl iodide and potassium carbonate in acetone installs methoxy groups at the 7,7' positions, producing 2,2',7,7'-tetramethoxy-1,1'-binaphthalene (±4) in 70% yield. This intermediate is pivotal for downstream bromination and functionalization.

Enantioselective Synthesis of Chiral Binaphthyl Intermediates

Chiral Resolution via HPLC

Racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol (±2) is resolved into enantiomers using a Daicel Chiralpak IC column with hexane/2-propanol (90:10) as the mobile phase. The (R)- and (S)-enantiomers exhibit retention times of 10.360 min and 14.913 min, respectively. This resolution step is critical for accessing enantiopure intermediates en route to the target diamine.

Asymmetric Catalysis with Chiral Ligands

Chiral binaphthylphosphines (e.g., 6a) are synthesized via lithiation of brominated intermediates followed by phosphination. The (S)-configured ligand 6a is obtained with an enantiomeric excess (ee) >99%, as confirmed by chiral HPLC and optical rotation ([𝛼]D²⁵ = +57.9°). These ligands facilitate asymmetric transformations in downstream amination steps, though direct application to diamine synthesis requires further adaptation.

Stereochemical Control and Purification

Dynamic Kinetic Resolution (DKR)

In situ racemization of intermediates during asymmetric catalysis enhances enantioselectivity. For instance, lithiation-phosphination at -78°C under argon ensures configurationally stable intermediates, enabling high ee in subsequent steps.

Crystallization-Induced Diastereomer Transformation

Diastereomeric salts formed with chiral acids (e.g., tartaric acid) are selectively crystallized to enrich the desired (S)-enantiomer. This method complements chromatographic resolution for large-scale production.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals for binaphthyl protons appear at δ 7.80–6.33 ppm, with methoxy groups at δ 3.75–3.49 ppm.

  • ³¹P NMR : Phosphine-containing intermediates exhibit signals at δ -14.61 ppm.

  • HRMS : Molecular ion peaks for intermediates (e.g., [C₄₈H₄₀O₄P₂ + H]⁺ at m/z 743.2455) confirm stoichiometry.

Chiral Purity Assessment

ParameterValueSource
HPLC ColumnDaicel Chiralpak IC
Mobile PhaseHexane/2-propanol (95:5)
Retention Time (R)6.813 min
Retention Time (S)7.497 min
Optical Rotation[𝛼]D²⁵ = -56.9° (c = 0.33, CH₂Cl₂)

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine groups undergo typical nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms stable amides. For example:

(S)-3,3’-Diphenyl-BINAM+2AcClBis-acetamide derivative+2HCl\text{(S)-3,3'-Diphenyl-BINAM} + 2 \text{AcCl} \rightarrow \text{Bis-acetamide derivative} + 2 \text{HCl}

Yields depend on steric hindrance from the 3,3'-diphenyl groups.

Alkylation

Methylation with methyl iodide in basic conditions produces dimethylated derivatives:

(S)-BINAM+2CH3IN,N’-Dimethyl-BINAM+2HI\text{(S)-BINAM} + 2 \text{CH}_3\text{I} \rightarrow \text{N,N'-Dimethyl-BINAM} + 2 \text{HI}

Bulkier alkyl halides exhibit reduced reactivity due to steric crowding.

Schiff Base Formation

Condensation with aldehydes/ketones generates imines, useful in coordination chemistry:

(S)-BINAM+2RCHOBis-imine+2H2O\text{(S)-BINAM} + 2 \text{RCHO} \rightarrow \text{Bis-imine} + 2 \text{H}_2\text{O}

Electron-withdrawing aldehydes (e.g., nitrobenzaldehyde) enhance reaction rates.

Electrophilic Aromatic Substitution (EAS)

The naphthalene core undergoes regioselective substitutions, influenced by the 3,3'-diphenyl groups:

PositionReactivityExample ReactionYieldReference
6,6'HighBromination74–99%
4,4'ModerateNitration61–74%
8,8'LowTriflation21–45%
  • Nitration : Using fuming HNO₃ in CH₂Cl₂ at RT yields 6,6'-dinitro derivatives .

  • Bromination : Excess Br₂ at −75°C selectively substitutes the 6,6'-positions .

Coordination Chemistry

The diamine acts as a bidentate ligand for transition metals, enabling asymmetric catalysis:

MetalComplex TypeApplicationee (%)Reference
Pd[Pd(BINAM)Cl₂]Cross-coupling80–95
Cu[Cu(BINAM)(OTf)₂]Cyclopropanation70–88
Ru[Ru(BINAM)(cymene)]²⁺Hydrogenation90–99

Steric effects from diphenyl groups enhance enantioselectivity in catalytic cycles.

Oxidative Coupling

Electrochemical homocoupling of 2-naphthylamines produces BINAM derivatives under transition-metal-free conditions :

2Ar-NH-C10H7electrolysisBINAM+2H22 \text{Ar-NH-C}_{10}\text{H}_7 \xrightarrow{\text{electrolysis}} \text{BINAM} + 2 \text{H}_2

Yields reach 85–95% with electron-rich substrates .

Acid/Base Reactivity

The amine groups (pKa ~4–5) protonate in acidic media, forming water-soluble salts:

(S)-BINAM+2HCl(S)-BINAM\cdotp2HCl\text{(S)-BINAM} + 2 \text{HCl} \rightarrow \text{(S)-BINAM·2HCl}

Deprotonation with strong bases (e.g., NaH) generates nucleophilic amides for further functionalization.

Computational Insights

DFT studies (B3LYP/6-31G) reveal:

  • The 3,3'-diphenyl groups create a chiral pocket with a 120° dihedral angle .

  • Electron density at the 6,6'-positions is higher, favoring electrophilic attack .

Stability and Degradation

  • Thermal : Stable up to 250°C (TGA data).

  • Oxidative : Sensitive to strong oxidants (e.g., KMnO₄), leading to quinone formation.

Scientific Research Applications

Asymmetric Synthesis

Chiral Ligand Role:
(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine serves as an effective chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable in producing enantiomerically pure compounds. This property is particularly useful in the pharmaceutical industry where the desired biological activity often resides in a specific enantiomer.

Case Study:
Research has demonstrated that when used in palladium-catalyzed reactions, this compound can enhance the enantioselectivity of various transformations, leading to higher yields of the desired products. For instance, studies have shown that it can facilitate the formation of chiral amines from prochiral substrates with excellent selectivity.

Catalytic Applications

Metal Complex Formation:
this compound can form stable complexes with various metals such as palladium and platinum. These complexes are utilized as catalysts in a range of organic reactions including cross-coupling reactions and hydrogenation processes.

Table 1: Comparison of Catalytic Efficiency

Catalyst TypeReaction TypeYield (%)Enantioselectivity (%)
Pd Complex with LigandSuzuki Coupling8595
Pt Complex with LigandHydrogenation9092
Cu Complex with LigandC–N Coupling8090

Material Science

Thermally Activated Delayed Fluorescence (TADF):
Recent studies have explored the use of this compound in developing materials for organic light-emitting diodes (OLEDs). Its unique structural properties contribute to efficient light emission and stability under operational conditions.

Case Study:
In a research project focusing on TADF materials, this compound was incorporated into a host matrix leading to enhanced performance of OLED devices. The devices exhibited improved efficiency and brightness compared to those using conventional materials .

Biological Applications

Potential Biological Activity:
Emerging research indicates that this compound may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies suggest interactions with biological targets that could lead to new drug development avenues.

Table 2: Biological Activity Overview

Application AreaObserved Effect
Anticancer ActivityInhibition of tumor cell growth
Neurotransmitter ModulationInteraction with dopamine receptors
Antimicrobial PropertiesEfficacy against certain pathogens

Mechanism of Action

The mechanism of action of (S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to chiral centers in biological molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Comparison with Similar Compounds

Fluorescence and Chiral Sensing

(S)-3,3'-Diphenyl-BINAM exhibits tunable fluorescence depending on substituents. For example, fluorophore-modified BINAM derivatives show enantioselective emission changes in the presence of amino alcohols, with detection limits as low as 10⁻⁶ M . Comparatively, 3,3'-bis(azidomethyl)-BINAM lacks inherent fluorescence but serves as a click chemistry intermediate for synthesizing triazole-linked polymers with modular chirality .

Catalytic and Ligand Design

The diphenyl-BINAM’s bulky substituents stabilize metal complexes in asymmetric catalysis. In contrast, 3,3'-dimethyl-BINAM derivatives (e.g., (R)-N,N-dimethyl-BINAM) are used in Cu-catalyzed cyclopropanation with enantiomeric excess (ee) >90% . Dibromo-BINAM, however, is less effective in catalysis due to electron-withdrawing Br groups reducing metal coordination efficiency .

Physicochemical Properties

  • Solubility : Diphenyl-BINAM’s hydrophobicity (logP ~6.5) limits aqueous solubility, whereas azidomethyl or methoxymethyl derivatives (logP ~3–4) are more polar .
  • Thermal Stability: Higher molecular weight derivatives (e.g., CF₃Ph-BINOL) exhibit superior thermal stability (decomposition >300°C) compared to diamine analogs .

Research Findings and Trends

Recent studies highlight the following:

  • Supramolecular Applications : Diphenyl-BINAM’s rigid structure facilitates the assembly of helical coordination polymers with tunable porosity .
  • Sustainability : Electrochemical synthesis of BINAM derivatives reduces reliance on precious metals, aligning with green chemistry principles .
  • Hybrid Materials: Clickable azidomethyl-BINAM derivatives enable covalent grafting onto nanoparticles for chiral sensing platforms .

Biological Activity

(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine, also known as (S)-(-)-1,1'-binaphthyl-2,2'-diamine, is a chiral diamine compound recognized for its unique binaphthyl structure and significant biological activity. This article explores its biological properties, synthesis methods, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C32H24N2, with a molecular weight of 436.5 g/mol. Its structure consists of two naphthalene units connected by a single bond, featuring amino groups at the 2 and 2' positions. This configuration imparts chirality and stability to the compound, making it a valuable ligand in asymmetric synthesis and catalysis .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been investigated for its potential use in developing chiral thermally activated delayed fluorescence materials that can be applied in organic light-emitting diodes (OLEDs) and biological imaging technologies .
  • Ligand Properties : As a chiral ligand, this compound plays a crucial role in catalyzing various reactions. Interaction studies have shown its ability to form stable complexes with different metals, enhancing its effectiveness in catalytic processes .

Synthesis Methods

Various synthesis methods for this compound have been reported. These methods typically involve the coupling of naphthalene derivatives followed by amination processes. The following table summarizes some synthesis approaches:

Synthesis MethodDescriptionReference
Naphthalene CouplingUtilizes coupling reactions between naphthalene derivatives to form the binaphthyl structure.
Amination ReactionInvolves introducing amino groups at the 2 and 2' positions through nucleophilic substitution reactions.
Chiral ResolutionTechniques such as chromatography are employed to obtain the enantiomerically pure form of the compound.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The findings indicated that at specific concentrations, the compound inhibited cell proliferation and induced apoptosis in various cancer types. The results are summarized below:

Concentration (μM)Cell LineEffect
10HeLa50% inhibition of proliferation
20A549Induction of apoptosis
50MDA-MB-231Inhibition of migration

This study highlights the potential of this compound as an anticancer agent .

Case Study 2: Catalytic Applications

In another study focusing on catalytic applications, this compound was used as a chiral ligand in asymmetric synthesis reactions. The results demonstrated enhanced yields and selectivity in producing enantiomerically pure compounds compared to non-chiral ligands.

Q & A

Q. What synthetic limitations exist in cross-coupling reactions for 3,3'-disubstituted binaphthyls?

  • Methodological Answer : Competing side reactions (e.g., homocoupling) and low yields due to steric hindrance are common. Mitigation strategies include:
  • Optimizing catalyst/ligand systems (e.g., SPhos or XPhos ligands for Pd).
  • Protecting amine groups during coupling to prevent undesired coordination .

Data Contradiction Analysis

  • Example : Discrepancies between computational and experimental optical rotation values.
    • Resolution : Cross-validate using multiple chiroptical techniques (ECD, VCD) and single-crystal X-ray diffraction. For instance, Polavarapu et al. resolved conflicting assignments for a related binaphthyl-diol by re-evaluating X-ray and ECD data .

Key Applications in Research

  • Asymmetric Catalysis : As a ligand in Au(I)-catalyzed dearomatization reactions .
  • Materials Science : Enabling circularly polarized electroluminescence in OLEDs .

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